2-Fluoroinosine

Description

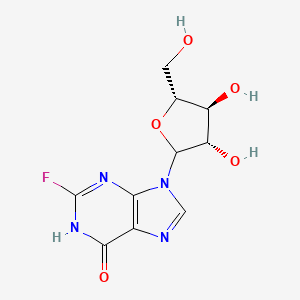

2-Fluoroinosine is a fluorinated nucleoside analog characterized by a fluorine atom substituted at the 2-position of the purine base. This modification alters electronic and steric properties, influencing its biochemical interactions. It is synthesized via two primary routes:

- Chemical Synthesis: Nitrosation of O6-protected 2′-deoxyguanosine followed by fluorination using polyvinylpyridinium poly(hydrogen fluoride) (PVPHF), yielding 56% after silica chromatography . Challenges include moderate yields due to desilylation and side reactions.

- Enzymatic Synthesis: Adenosine deaminase converts 2-fluoroadenosine to 2-fluoroinosine, which is subsequently phosphorylated to 2-fluoro-IMP (inosine 5′-monophosphate) .

Functionally, 2-fluoroinosine derivatives are utilized in mRNA cap analogs to enhance translational efficiency and stability . Its fluorination mimics hydroxyl groups in natural substrates, enabling interactions with enzymes like IMP dehydrogenase (IMPDH), which processes it into xanthosine monophosphate (XMP) .

Properties

Molecular Formula |

C10H11FN4O5 |

|---|---|

Molecular Weight |

286.22 g/mol |

IUPAC Name |

9-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one |

InChI |

InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6+,9?/m1/s1 |

InChI Key |

RHLSRGWIGPHHJW-PTSYZVBVSA-N |

Isomeric SMILES |

C1=NC2=C(N1C3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Diazotization and Fluorination of Protected 2′-Deoxyguanosine

A widely cited method for preparing 2-fluoro-2′-deoxyinosine involves starting from 2′-deoxyguanosine, which is first protected at the amino (2-NH2) and hydroxyl groups (3′-OH and 5′-OH) to form triacetyl derivatives. The O6 position is protected by Mitsunobu alkylation using trimethylsilylethanol, forming 2-fluoro-6-O-(trimethylsilylethyl)-2′-deoxyinosine. The fluorine atom is introduced by nonaqueous diazotization using tert-butyl nitrite and fluorine sources such as HF/pyridine or polymer-supported polyvinylpyridinium poly(hydrogen fluoride) (PVPHF) at low temperatures (-10 °C) to minimize side reactions and depurination. Finally, deprotection yields the target 2-fluoroinosine nucleoside (Figure 1.3.1).

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection of NH2, OH | Acetic anhydride, pyridine, triethylamine, DMAP | Formation of triacetyl derivatives |

| O6 Protection | Triphenylphosphine, diethyl azodicarboxylate (DEAD), 2-trimethylsilylethanol | Mitsunobu alkylation at O6 position |

| Fluorination | tert-butyl nitrite, HF/pyridine or PVPHF, -10 °C | Diazotization and fluorination at C2 |

| Deprotection | Sodium methoxide in methanol | Removal of acetyl and silyl protecting groups |

This method provides moderate to good yields (around 56% for fluorination step) and is favored due to relatively mild conditions that preserve the nucleoside integrity.

Alternative Fluorination Using Schiemann Reaction on Purine Derivatives

Another approach involves the synthesis of 2-fluoroadenosine, which can be transformed into 2-fluoroinosine by deamination. Starting from guanosine, the amino group at position 2 is converted into an azido group, followed by acetylation of the sugar hydroxyls. The azido intermediate is then subjected to the Schiemann reaction, a classical fluorination method involving diazonium salt intermediates, to introduce fluorine at the 2-position. Subsequent catalytic reduction of the azido group to an amino group and deacetylation yields 2-fluoroadenosine, which can be converted to 2-fluoroinosine by enzymatic or chemical deamination.

This route achieves an 80% yield in the fluorination step and a total yield of 74% for the final 2-fluoroadenosine product, indicating high efficiency.

Use of Polymer-Supported Fluoride Reagents

Recent improvements in fluorination techniques include the use of polymer-supported polyvinylpyridinium poly(hydrogen fluoride) (PVPHF), which offers safer handling and easier removal of fluoride reagents after reaction. This reagent is used in conjunction with tert-butyl nitrite for diazotization and fluorination of protected nucleosides. The method avoids the variability and hazards associated with traditional HF/pyridine mixtures. Yields reported for this method are moderate (around 56%) due to some desilylation and formation of polar byproducts, but it is considered a practical and scalable approach.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Steps | Fluorinating Agent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Mitsunobu Protection + Diazotization | 2′-Deoxyguanosine (protected) | Acetylation, Mitsunobu O6 protection, diazotization | HF/pyridine or PVPHF + tert-butyl nitrite | 56 (fluorination step) | Mild conditions, requires careful temperature control |

| Schiemann Reaction on Azido Intermediate | Guanosine (acetylated) | Azido formation, Schiemann fluorination, reduction | Fluoroboric acid (Schiemann) | 80 (fluorination step), 74 total | High yield, classical method, multi-step |

| Polymer-Supported Fluoride (PVPHF) | Protected 2′-Deoxyguanosine | Protection, diazotization, fluorination | PVPHF + tert-butyl nitrite | 56 | Safer handling, moderate yield |

Research Findings and Practical Considerations

Protection Strategy: Protecting groups such as acetyl and trimethylsilylethyl are critical to prevent side reactions, especially depurination, during the harsh fluorination steps. The Mitsunobu alkylation for O6 protection enhances fluorination efficiency and facilitates subsequent nucleophilic substitution reactions.

Fluorination Conditions: Non-aqueous diazotization using tert-butyl nitrite combined with fluoride sources at low temperatures (-10 °C) is essential to achieve selective fluorination without degrading the nucleoside.

Yield Optimization: Optimization of reaction times, temperature, and reagent equivalents is necessary to maximize yield and minimize byproducts such as desilylation or over-fluorination.

Safety and Handling: Use of polymer-supported fluoride reagents improves safety by reducing exposure to corrosive HF solutions and simplifying workup.

Applications: The synthesized 2-fluoroinosine derivatives are valuable for oligonucleotide synthesis, enzyme mechanism studies, and as standards in nucleic acid research.

Chemical Reactions Analysis

2-Fluoroinosine undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted under specific conditions, altering the compound’s properties.

Oxidation and Reduction: These reactions can modify the purine base or the ribose sugar, leading to various derivatives.

Hydrolysis: The compound can be hydrolyzed to produce inosine and other by-products.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the reaction conditions and the specific reagents used .

Scientific Research Applications

Stability and Efficacy in Oligonucleotides

One of the primary applications of 2-fluoroinosine is its incorporation into oligonucleotides, which are crucial for various genetic and therapeutic applications. The substitution of inosine with 2-fluoroinosine in oligonucleotides significantly increases the stability of the resulting duplexes when paired with complementary strands. This enhanced stability is attributed to the electronegative fluorine atom, which induces local conformational changes in the nucleotide structure, leading to stronger hydrogen bonding interactions .

Table 1: Comparison of Stability Between Inosine and 2-Fluoroinosine Oligonucleotides

| Property | Inosine Oligonucleotides | 2-Fluoroinosine Oligonucleotides |

|---|---|---|

| Stability | Lower | Higher |

| Base Pairing Affinity | Moderate | Enhanced |

| Resistance to Nucleases | Moderate | Increased |

| Immunostimulatory Effects | Present | Reduced |

Antisense Oligonucleotide Applications

2-Fluoroinosine has demonstrated significant potential in antisense oligonucleotide (ASO) therapies. ASOs are designed to bind to specific RNA sequences, modulating gene expression. The incorporation of 2-fluoroinosine into ASOs enhances their binding affinity and resistance to degradation by nucleases, making them more effective for therapeutic applications .

Case Study: Antisense Oligonucleotides Targeting Genetic Diseases

In a study evaluating the efficacy of 2-fluoroinosine-modified ASOs, researchers found that these modifications led to improved targeting of splice sites in pre-mRNA, facilitating exon skipping—a promising approach for treating genetic disorders such as Duchenne muscular dystrophy .

RNA Interference (RNAi) Applications

The unique properties of 2-fluoroinosine have made it a candidate for use in RNA interference technologies. Modified small interfering RNAs (siRNAs) containing 2-fluoroinosine exhibit enhanced nuclease stability and reduced immunogenicity, which are critical for therapeutic efficacy .

Table 2: Performance Metrics of 2-Fluoroinosine-Modified siRNAs

| Metric | Standard siRNAs | 2-Fluoroinosine-Modified siRNAs |

|---|---|---|

| Nuclease Resistance | Moderate | High |

| Immunogenicity | Present | Reduced |

| Target Gene Silencing Efficacy | Variable | Consistently High |

Therapeutic Applications in Viral Infections and Cancer

Fluorinated nucleosides, including 2-fluoroinosine, have shown promise as antiviral and anticancer agents. For instance, several fluorinated nucleosides have progressed through clinical trials for treating viral infections like HIV and COVID-19 .

Case Study: Azvudine

Azvudine, a drug derived from fluorinated nucleosides, has been approved for the treatment of COVID-19 and HIV infections. The incorporation of 2-fluoroinosine in its structure contributes to its therapeutic efficacy by enhancing cellular uptake and resistance to metabolic degradation .

Structural Studies and Mechanistic Insights

Research into the structural properties of 2-fluoroinosine has provided insights into its mechanism of action within biological systems. Studies employing X-ray crystallography have revealed that the introduction of fluorine alters hydration dynamics around the nucleic acid duplexes, which contributes to their increased thermal stability .

Mechanism of Action

2-Fluoroinosine exerts its effects by inhibiting protein synthesis. It blocks the attachment of amino acids to their corresponding transfer RNA molecules, thereby preventing the formation of functional proteins. This inhibition is particularly effective against rapidly dividing cells, such as cancer cells. The compound also dephosphorylates the enzyme RNA polymerase II, further disrupting protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Chloroinosine

- Structural Similarity : Chlorine replaces fluorine at the 2-position, introducing larger atomic size and lower electronegativity.

- Synthesis: Produced analogously via adenosine deaminase-mediated conversion of 2-chloroadenosine, followed by phosphorylation . Chlorination reagents (e.g., Cl sources like HCl or PCl₅) may differ from fluorination methods.

- Enzymatic Behavior: IMPDH catalyzes the dehalogenation of both 2-fluoro- and 2-chloro-IMP to XMP in the absence of NAD .

- Applications: Less documented in mRNA applications compared to 2-fluoroinosine, suggesting fluorine’s unique electronic profile is critical for cap analog functionality .

Inosine (Parent Compound)

- Structural Difference : Contains a hydroxyl group at the 2-position instead of halogen.

- Biosynthesis: Naturally derived from adenosine via adenosine deaminase or through purine salvage pathways.

- Function: A natural substrate for IMPDH in purine metabolism, converting IMP to XMP with NAD⁺ as a cofactor . Unlike halogenated analogs, inosine lacks therapeutic modifications but serves as a metabolic intermediate.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Discussion

- Fluorine’s electronegativity may enhance substrate binding compared to chlorine.

- Synthetic Efficiency : PVPHF improves fluorination safety but yields remain moderate (56%) due to competing reactions . Substitution steps (e.g., benzylamine addition) in mRNA cap analogs further limit overall yields .

- Functional Implications: Fluorine’s small size and electronegativity make 2-fluoroinosine preferable over 2-chloroinosine in mRNA applications, where precise molecular mimicry is critical .

Biological Activity

2-Fluoroinosine is a modified nucleoside derived from inosine, distinguished by the presence of a fluorine atom at the 2-position of the ribose sugar. This modification significantly enhances its biological activity, particularly in the context of nucleic acid chemistry and therapeutic applications. This article explores the biological activity of 2-fluoroinosine, detailing its mechanisms, applications, and research findings.

Chemical Structure and Properties

The chemical structure of 2-fluoroinosine consists of a purine base (hypoxanthine), a ribose sugar, and a fluorine atom at the 2' position. This modification alters its biochemical interactions compared to standard nucleosides such as adenosine or guanosine. The presence of the electronegative fluorine atom influences the conformational dynamics of nucleic acids, enhancing stability and binding properties.

- Increased Stability : The incorporation of 2-fluoroinosine into oligonucleotides enhances their stability against nuclease degradation. Studies have shown that oligonucleotides containing 2-fluoroinosine exhibit increased resistance to enzymatic degradation, making them suitable for therapeutic applications in antisense therapy and molecular diagnostics.

- Enhanced Binding Affinity : The 2-fluoro modification improves the binding affinity of oligonucleotides to complementary strands. This property is critical for applications in gene silencing and RNA interference (RNAi), where effective hybridization is necessary for target recognition .

- Inhibition of Protein Synthesis : Research indicates that 2-fluoroinosine can inhibit protein synthesis by blocking aminoacyl-tRNA attachment. This mechanism can be leveraged in therapeutic contexts, particularly in antiviral strategies.

Applications in Therapeutics

2-Fluoroinosine has shown promise in various therapeutic areas:

- Antiviral Therapy : Modified nucleosides like 2-fluoroinosine are being explored for their potential in treating viral infections. For instance, studies have demonstrated that siRNAs containing 2-fluoroinosine exhibit potent antiviral activity against hepatitis B virus (HBV) when administered in vivo .

- Cancer Treatment : The stability and enhanced binding properties of 2-fluoroinosine make it a candidate for anticancer therapies. Its incorporation into oligonucleotides can potentially improve the efficacy of treatments aimed at targeting cancerous cells .

Table: Summary of Key Research Findings on 2-Fluoroinosine

Synthesis Methods

Several methods have been developed for synthesizing 2-fluoroinosine, highlighting its versatility for research and therapeutic applications:

- Phosphoramidite Chemistry : The synthesis involves the use of phosphoramidite chemistry, allowing for the incorporation of 2-fluoroinosine into oligonucleotides efficiently .

- Enzymatic Synthesis : Enzymatic methods have also been explored to produce modified nucleotides with high specificity and yield.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoroinosine, and how can researchers validate purity and structural integrity?

- Methodological Answer : Common synthetic routes involve fluorination of inosine derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor. To validate purity, use high-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm for nucleosides) and compare retention times against standards. Structural confirmation requires - and -NMR spectroscopy, focusing on characteristic shifts (e.g., -NSR δ ≈ -120 to -150 ppm for C2-fluorinated nucleosides). Mass spectrometry (ESI-MS or MALDI-TOF) should confirm molecular ion peaks .

Q. How should researchers design experiments to assess the stability of 2-Fluoroinosine under physiological conditions?

- Methodological Answer : Conduct stability assays in phosphate-buffered saline (PBS, pH 7.4) or simulated biological fluids (e.g., cell culture media) at 37°C. Use HPLC to monitor degradation over time (0–48 hours). Quantify remaining compound via peak integration and fit data to first-order kinetics. Include controls with non-fluorinated inosine to compare hydrolysis rates. Report conditions explicitly (e.g., buffer composition, temperature) for reproducibility .

Q. What in vitro models are appropriate for preliminary evaluation of 2-Fluoroinosine’s biological activity?

- Methodological Answer : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening via MTT or resazurin assays. Include positive controls (e.g., 5-Fluorouracil) and measure IC values. For antiviral studies, employ RNA virus models (e.g., influenza A) and quantify viral load via qRT-PCR. Ensure experiments adhere to cell line authentication and mycoplasma testing standards .

Advanced Research Questions

Q. How can researchers resolve contradictory data on 2-Fluoroinosine’s metabolic incorporation into RNA versus DNA?

- Methodological Answer : Use isotopic labeling (e.g., -2-Fluoroinosine) and pulse-chase experiments in synchronized cell cultures. Isolate nucleic acids via phenol-chloroform extraction and analyze incorporation via scintillation counting or autoradiography. Differentiate RNA/DNA using enzymatic digestion (DNase I vs. RNase A). Cross-validate with LC-MS/MS to detect fluorinated nucleosides in hydrolyzed RNA/DNA fractions .

Q. What experimental strategies can elucidate the mechanism of 2-Fluoroinosine’s resistance in viral polymerases?

- Methodological Answer : Perform kinetic assays with recombinant viral polymerases (e.g., HIV-1 reverse transcriptase) to measure and for 2-Fluoroinosine triphosphate versus natural substrates. Use X-ray crystallography or cryo-EM to resolve structural changes in the polymerase active site. Compare with mutagenesis studies (e.g., YMDD motif mutations in HBV polymerase) to identify resistance-conferring residues .

Q. How should researchers address variability in 2-Fluoroinosine’s cytotoxicity across different cell types?

- Methodological Answer : Profile nucleoside transporter expression (e.g., hENT1, hCNT3) via qPCR or flow cytometry in cell lines showing divergent cytotoxicity. Correlate transporter levels with intracellular 2-Fluoroinosine concentrations measured via LC-MS. Use competitive inhibition assays (e.g., nitrobenzylthioinosine for hENT1) to confirm transport dependence. Include isogenic cell lines with CRISPR-edited transporters to isolate variables .

Q. What computational methods are suitable for predicting 2-Fluoroinosine’s interactions with target enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., adenosine deaminase). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare free energy calculations (MM-PBSA) with experimental values from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Guidelines for Methodological Rigor

- Experimental Reproducibility : Document reagent sources (e.g., Sigma-Aldridch Lot #), instrument parameters (e.g., HPLC column type), and statistical methods (e.g., ANOVA with Tukey’s post-hoc test) in supplementary materials .

- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to evaluate causality in conflicting results. Use meta-analysis tools (RevMan) to aggregate data from independent studies .

- Literature Review : Follow PRISMA guidelines for systematic reviews, prioritizing peer-reviewed journals indexed in PubMed/Web of Science. Exclude preprints and non-English sources unless validated by replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.